The synthesis of eliglustat-d4 involves advanced synthetic techniques that enhance its efficacy and stability as a therapeutic agent. A notable method for preparing eliglustat includes chiral resolution processes that yield enantiomerically pure forms of the drug. The synthesis typically begins with a racemic mixture followed by resolution using chiral reagents such as 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNDHP) to achieve high optical purity (greater than 99% enantiomeric excess) after recrystallization .
The technical details of this synthesis include:
The molecular structure of eliglustat-d4 can be represented by its molecular formula and a molecular weight of approximately 408.58 g/mol. The compound features two chiral centers, contributing to its stereochemical complexity.
Eliglustat-d4 undergoes several chemical reactions relevant to its pharmacological activity. As an inhibitor of glucosylceramide synthase, it interacts with various biological substrates and enzymes:
The mechanism of action for eliglustat-d4 involves selective inhibition of glucosylceramide synthase. By blocking this enzyme's activity, eliglustat-d4 reduces the accumulation of glucosylceramide in tissues affected by Gaucher disease. This process restores balance between synthesis and degradation pathways:
Eliglustat-d4 serves primarily in scientific research related to Gaucher disease and substrate reduction therapies. Its applications include:
Deuterium labeling of pharmaceutical compounds serves as a cornerstone in drug metabolism research, pharmacokinetic profiling, and quantitative mass spectrometry. Eliglustat-d4, the tetradeuterated isotopologue of the glucosylceramide synthase inhibitor eliglustat, incorporates four deuterium atoms at specific positions within its benzodioxane ring. This strategic modification preserves the parent compound’s potent biological activity—demonstrated by its unchanged IC50 of 24 nM against glucosylceramide synthase—while altering its metabolic fate [2]. The primary objectives of deuteration include:
Table 1: Core Properties of Eliglustat-d4
| Property | Specification |
|---|---|
| Molecular Formula | C23H32D4N2O4 |
| Molecular Weight | 408.57 g/mol |
| Unlabeled Parent CAS | 491833-29-5 |
| Deuterated CAS | 1628700-81-1 |
| IUPAC Name | N-[(1R,2R)-1-hydroxy-3-pyrrolidin-1-yl-1-(2,2,3,3-tetradeuterio-1,4-benzodioxin-6-yl)propan-2-yl]octanamide |
| Biological Activity (IC50) | 24 nM (Glucosylceramide Synthase) |
The deuterium atoms in eliglustat-d4 are incorporated at the 2,2,3,3 positions of the benzodioxane moiety—a site identified as a major metabolic hotspot. Untreated eliglustat undergoes CYP450-mediated oxidation at these positions, forming unstable intermediates that lead to ring-opened metabolites [3]. Key advantages of this site-specific deuteration include:
Table 2: Metabolic Vulnerability Mitigation via Deuterium Substitution
| Metabolic Site | Unlabeled Eliglustat Vulnerability | Eliglustat-d4 Mitigation Strategy |
|---|---|---|
| Benzodioxane C2/C3 Atoms | High (CYP-mediated oxidation) | 2,2,3,3-tetradeuteration |
| Indane Moiety | Moderate (Minor oxidation) | Unmodified |
| Aliphatic Chain | Low (Non-enzymatic hydrolysis) | Unmodified |
Deuterium substitution induces subtle but measurable changes in molecular conformation and intermolecular interactions. Computational and empirical analyses reveal:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5